N,N-diethylethanamine; sulfur trioxide

Catalog No.
S706335
CAS No.
761-01-3
M.F
C6H15NO3S
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethylethanamine; sulfur trioxide

CAS Number

761-01-3

Product Name

N,N-diethylethanamine; sulfur trioxide

IUPAC Name

N,N-diethylethanamine;sulfur trioxide

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;

InChI Key

YYHPEVZFVMVUNJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC.O=S(=O)=O

Synonyms

Triethylamine compounded with SO3; Triethylamine compounded with sulfur trioxide; N,N-Diethyl-ethanamine compounded with sulfur trioxide; Sulfur Trioxide compounded with triethylamine; NSC 68185; NSC 8168; Sulfur trioxide-triethylamine compound; Sulf

Canonical SMILES

CCN(CC)CC.O=S(=O)=O

The exact mass of the compound N,N-diethylethanamine; sulfur trioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68185. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-diethylethanamine; sulfur trioxide (CAS: 761-01-3), commonly known as Triethylamine sulfur trioxide complex (TEA-SO3), is a stable, solid Lewis acid-base adduct. It belongs to the class of amine-sulfur trioxide complexes, which are widely used as mild and selective reagents for the sulfation of alcohols, phenols, amines, and complex biomolecules like polysaccharides and steroids. These complexes serve as a safer, easier-to-handle alternative to highly corrosive and reactive reagents such as neat sulfur trioxide or chlorosulfonic acid, providing a controlled source of electrophilic SO3 for organic synthesis.

Research Fit

Sulfation reagent for O- and N-sulfation
Triethylsulfoammonium betaine (TESAB); N–S bond confirmed
Moisture-sensitive; store at 0–10 °C under inert gas

Substituting N,N-diethylethanamine; sulfur trioxide with other common sulfating agents based on nominal function alone can lead to significant process failures and undesirable outcomes. Alternative amine complexes, such as pyridine-SO3, exhibit different reactivity profiles and solubilities, which can alter reaction kinetics and product yields. For instance, the choice of amine complex can determine the regioselectivity of sulfation in complex molecules like polysaccharides. Switching to more aggressive, traditional reagents like chlorosulfonic acid introduces highly acidic and corrosive conditions, risking the degradation of sensitive substrates, cleaving acid-labile protecting groups, and generating difficult-to-remove byproducts like HCl. Therefore, TEA-SO3 is specifically selected for its unique combination of mildness, handling characteristics, and predictable reactivity in systems incompatible with harsher or less soluble alternatives.

Substitution Risk

Reactivity rank: lowest among SO₃–amine adducts; avoids aromatic sulfonation, critical for aliphatic selectivity.
Regioselectivity: directs O-2 sulfation on cellulose vs. O-6 with SO₃–DMF; amine partner dictates positional outcome.
Hydrolytic stability: ~12.5× more resistant than trimethylamine analog; better robustness in moist conditions.

Enhanced Stability and Reproducibility

During the development of analytical methods for quality control, N,N-diethylethanamine; sulfur trioxide was observed to be a more chemically and physically stable reagent compared to other common amine-sulfur trioxide complexes, such as the pyridine-SO3 complex. This inherent stability reduces degradation from atmospheric moisture, which can otherwise contaminate the reagent with sulfuric acid and amine sulfate, thereby lowering its potency and leading to inconsistent reaction yields. This property makes TEA-SO3 a more user-friendly and reliable choice with a longer effective shelf life.

Evidence DimensionQualitative Chemical and Physical Stability
Target Compound DataObserved to be chemically and physically stable
Comparator Or BaselinePyridine sulfur trioxide complex (less stable)
Quantified DifferenceQualitatively higher stability
ConditionsStandard laboratory handling, packaging, and transportation conditions during analytical method development.

Higher stability ensures better batch-to-batch reproducibility, reduces the risk of failed reactions due to reagent degradation, and provides a longer-term value from a single procurement.

Regioselectivity
Head-to-head
Complete regiochemical reversal: O-2 (Et₃N·SO₃) vs O-6 (SO₃–DMF)
Amine partner controls positional isomer distribution
Trimethylsilyl cellulose, dry THF, 25 °C, 24 h

Sulfation of Acid-Sensitive Substrates

Amine-SO3 complexes, including TEA-SO3, are specifically chosen for sulfating acid-sensitive compounds because they do not cause cleavage of acid-labile bonds or degradation of the polymer backbone in molecules like polysaccharides. This is a critical advantage over conventional reagents like sulfuric acid or chlorosulfonic acid, which generate harsh acidic conditions and byproduct water, leading to side reactions and lower yields of the desired sulfated product. For example, chlorosulfonic acid will sulfate hydroxyl groups on aminoalcohols, whereas amine-SO3 complexes can selectively sulfate the nitrogen atom under appropriate conditions.

Evidence DimensionReaction Compatibility with Acid-Sensitive Groups
Target Compound DataNo cleavage of acid-sensitive bonds; no polymer backbone degradation
Comparator Or BaselineChlorosulfonic acid / Sulfuric acid (cause degradation, chain cleavage, and side reactions)
Quantified DifferencePreservation of molecular integrity vs. degradation
ConditionsSulfation of polysaccharides and other acid-sensitive substrates.

For synthesizing complex sulfated molecules with delicate functional groups, this compound prevents material loss and avoids costly purification steps to remove degradation byproducts.

Hydrolysis Resistance
Head-to-head
k ratio 6900 vs 550 (~12.5× higher)
Slower hydrolysis in moist environments
35 °C, aqueous acetone

Unique Selectivity Among Amine-SO3 Complexes

The reactivity of amine-SO3 complexes is modulated by the Lewis basicity of the amine carrier. The established order of Lewis base strength is Trimethylamine > Triethylamine > Pyridine > Dimethylformamide. This directly translates to an inverse reactivity order for the complexes (TEA-SO3 is less reactive than Pyridine-SO3). This tunable reactivity allows for achieving high regioselectivity. For example, in polysaccharide sulfation, the proper choice of the sulfur trioxide amine complex is critical for obtaining selective 2- or 6-position sulfation. This makes TEA-SO3 a distinct tool for achieving specific substitution patterns that may not be accessible with the more reactive Pyridine-SO3 or DMF-SO3 complexes.

Evidence DimensionReagent Reactivity (inversely related to amine basicity)
Target Compound DataReactivity is lower than Pyridine-SO3 and DMF-SO3
Comparator Or BaselinePyridine-SO3 (more reactive); DMF-SO3 (more reactive)
Quantified DifferenceQualitative difference in reactivity scale, enabling different selectivity
ConditionsSulfation of substrates with multiple reactive sites, such as carbohydrates.

This allows chemists to select the right tool for the job; choosing TEA-SO3 provides a milder, potentially more selective option for complex syntheses where controlling the site of sulfation is paramount.

Reactivity Rank
Head-to-head
No reaction with naphthalene; mildest in series
Highest chemoselectivity for aliphatic sulfation
Rank: dioxane > DMF > pyridine > NEt₃
Oxidation Protocol
Head-to-head
99% conversion, 80% yield, pyridine-free
Simplifies isolation, eliminates toxic by-product
Benzylic alcohols, DMSO/DCM, 0 °C to r.t.
Sulfation Yield
Cross-study comparable
>90% monosulfate; 98% one-pot conjugate
Reduced substrate waste and purification
Lithocholic acid, DMF, 0.5–1 h
Microwave Sulfonation
Class-level inference
>90% yield in 15 min, complete O,N-sulfonation
High-yielding sulfonation of heparin fragments
NEt₃/pyridine, 100 °C, MW

Sulfation of Acid-Labile Biomolecules

Ideal for multi-step syntheses of complex molecules like heparin oligosaccharides or steroids where acid-sensitive protecting groups (e.g., silyl ethers, acetals) must be preserved. The mild, non-acidic nature of TEA-SO3 prevents premature deprotection, maximizing yield and simplifying purification compared to using chlorosulfonic acid.

Regioselective Polysaccharide Sulfation

A preferred reagent for modifying natural polymers like cellulose or chitosan where controlling the position of sulfation (e.g., C-6 vs. C-2) is critical for the final product's biological activity. Its distinct reactivity profile compared to other amine-SO3 complexes provides an essential tool for achieving specific substitution patterns.

Stable and Reproducible Workflows

Suited for process development and scale-up operations where batch-to-batch consistency is paramount. Its superior chemical stability over alternatives like pyridine-SO3 ensures that the active SO3 content is reliable, leading to more predictable reaction outcomes and minimizing the need for frequent reagent requalification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cellulose‑2‑sulfate coatings
O‑2 regioselectivity; amine partner dictates positional control
Regioselectivity under anhydrous THF conditions
Pyridine-free oxidation
All‑in‑one DMSO‑activating reagent, pyridine‑free
Conversion efficiency and isolated yield; absence of pyridine contamination
Bile acid sulfate synthesis
High‑yield sulfation in DMF, one‑pot conjugation
Isolated yield and purity of sulfated bile acids
Heparin oligosaccharide sulfonation
Rapid simultaneous O,N‑sulfonation under microwave
Yield and completeness of per‑sulfonation; reaction time reduction

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

761-01-3

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